Abacavir sulfate Abacavir sulfate Abacavir is a nucleoside analog and an inhibitor of HIV-1 reverse transcriptase (Ki = 2.1 µM for the wild-type enzyme). It inhibits replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to 3'-azido-3'-deoxythymidine (zidovudine;) or 2',3'-dideoxyinosine (didanosine;), in HeLa cells stably expressing CD4 (IC50s = 5.8-21 µM). Abacavir inhibits replication of eight HIV-1 clinical isolates in phytohemagglutinin-stimulated isolated human peripheral blood lymphocytes with a mean IC50 value of 0.26 µM. It inhibits hepatitis B virus (HBV) DNA synthesis in HepG2 cells (IC50 = 7 µM) and is also active against human cytomegalovirus (CMV) strain AD169 and the Petaluma strain of feline immunodeficiency virus (FIV) in plaque reduction assays (IC50s = 32 and 0.4 µM, respectively). Formulations containing abacavir have been used in the treatment of HIV infection.
Abacavir is an antiviral analog of guanosine, inhibiting the reverse transcriptase of HIV type 1 with an IC50 value of 5.3 μM. This blocks retroviral replication, which assists in retroviral therapy. Abacavir, commonly used in combination with other antiretroviral compounds, has been associated with a diagnosis of hypersensitivity syndrome.
Brand Name: Vulcanchem
CAS No.: 216699-07-9
VCID: VC21227759
InChI: InChI=1S/C14H18N6O.H2O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t8-,10+;/m1./s1
SMILES: C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Molecular Formula: C14H20N6O5S
Molecular Weight: 384.41 g/mol

Abacavir sulfate

CAS No.: 216699-07-9

Cat. No.: VC21227759

Molecular Formula: C14H20N6O5S

Molecular Weight: 384.41 g/mol

* For research use only. Not for human or veterinary use.

Abacavir sulfate - 216699-07-9

Specification

Description Abacavir is a nucleoside analog and an inhibitor of HIV-1 reverse transcriptase (Ki = 2.1 µM for the wild-type enzyme). It inhibits replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to 3'-azido-3'-deoxythymidine (zidovudine;) or 2',3'-dideoxyinosine (didanosine;), in HeLa cells stably expressing CD4 (IC50s = 5.8-21 µM). Abacavir inhibits replication of eight HIV-1 clinical isolates in phytohemagglutinin-stimulated isolated human peripheral blood lymphocytes with a mean IC50 value of 0.26 µM. It inhibits hepatitis B virus (HBV) DNA synthesis in HepG2 cells (IC50 = 7 µM) and is also active against human cytomegalovirus (CMV) strain AD169 and the Petaluma strain of feline immunodeficiency virus (FIV) in plaque reduction assays (IC50s = 32 and 0.4 µM, respectively). Formulations containing abacavir have been used in the treatment of HIV infection.
Abacavir is an antiviral analog of guanosine, inhibiting the reverse transcriptase of HIV type 1 with an IC50 value of 5.3 μM. This blocks retroviral replication, which assists in retroviral therapy. Abacavir, commonly used in combination with other antiretroviral compounds, has been associated with a diagnosis of hypersensitivity syndrome.
CAS No. 216699-07-9
Molecular Formula C14H20N6O5S
Molecular Weight 384.41 g/mol
IUPAC Name [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Standard InChI InChI=1S/C14H18N6O.H2O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t8-,10+;/m1./s1
Standard InChI Key MBFKCGGQTYQTLR-SCYNACPDSA-N
Isomeric SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O
SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Canonical SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Colorform White to off-white solid

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